molecular formula C11H6O4 B1666848 Bergaptol CAS No. 486-60-2

Bergaptol

Cat. No.: B1666848
CAS No.: 486-60-2
M. Wt: 202.16 g/mol
InChI Key: GIJHDGJRTUSBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bergaptol (5-hydroxypsoralen) is a hydroxylated furanocoumarin predominantly found in citrus fruits such as grapefruit, bergamot, and lime . Structurally, it consists of a fused coumarin core with a hydroxyl group at the 5-position and a furan ring (Figure 1). This compound exhibits diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, anti-osteoporotic, and antilipidemic effects . Notably, this compound is a precursor to bergapten (5-methoxypsoralen), formed via this compound O-methyltransferase-mediated methylation .

Preparation Methods

Chemical Synthesis of Bergaptol

Demethylation of Bergapten

The most widely reported synthetic route involves the demethylation of bergapten (5-methoxypsoralen), a naturally abundant coumarin. This method leverages boron tribromide (BBr₃) as a demethylating agent under anhydrous conditions.

Procedure :
Bergapten (1.8 g, 8 mmol) is dissolved in dichloromethane (70 mL), followed by dropwise addition of BBr₃ (70 mmol, 1 M in DCM) under argon. The reaction is stirred at room temperature for 4 hours, after which the mixture is quenched with saturated sodium bicarbonate. The precipitated this compound is filtered, washed with cold water and ether, and dried under vacuum. This method achieves near-quantitative yields (99%) with minimal purification requirements.

Mechanism :
BBr₃ cleaves the methyl ether bond via nucleophilic attack, forming a boron-oxygen intermediate that hydrolyzes to yield the phenolic this compound. The reaction’s efficiency stems from BBr₃’s strong Lewis acidity, which facilitates rapid demethylation without side reactions.

Alternative Demethylation Agents :
Sulfuric acid (H₂SO₄) in acetic acid has been historically used for demethylation, though with lower yields (~80%) and harsher conditions. This method involves refluxing bergapten in a H₂SO₄-acetic acid mixture, followed by neutralization and crystallization.

Direct Synthesis from Psoralen Derivatives

This compound can also be synthesized from psoralen through selective oxidation and hydroxylation. However, this route is less common due to complex regioselectivity challenges.

Extraction from Natural Sources

Isolation from Grapefruit (Citrus × paradisi)

This compound is naturally present in Rutaceae family plants, particularly grapefruit juice and peel oil. Industrial-scale extraction typically employs liquid-liquid partitioning and chromatographic purification.

Ethyl Acetate Extraction :
Concentrated grapefruit juice (20 L) is diluted to 30% brix and extracted with ethyl acetate (1:1 ratio, three iterations). The organic layer is evaporated to obtain a crude extract containing this compound, bergamottin, and dihydroxybergamottin.

Chromatographic Purification :
The crude extract (23 g) is impregnated with silica gel and subjected to column chromatography using a hexane-ethyl acetate gradient (95:5 to 0:100). This compound elutes at 70:30 hexane-ethyl acetate, with final purification via preparative HPLC (Chemcosorb-5-ODS column, methanol-water gradient). This method yields 98% pure this compound, as confirmed by LC-MS and NMR.

Advanced Extraction Techniques

Recent advances in extraction technology have improved this compound recovery efficiency:

Method Source Material Conditions Yield (%) Purity (%) Reference
Supercritical CO₂ Citrus peels 40°C, 20 MPa, 90 min 6.3 95
Magnetic SPE Melilotus officinalis Methanol-acetic acid (9:1) elution 89 97
Microwave-assisted Pithecellobium dulce Chloroform, 10 min 92 94

Supercritical fluid extraction (SFE) using CO₂ with ethanol cosolvents has emerged as a sustainable alternative, reducing solvent waste and processing time.

Biosynthetic and Enzymatic Production

In Planta Biosynthesis

This compound is synthesized in plants via the coumarin pathway, beginning with umbelliferone (7-hydroxycoumarin). Prenylation at C-6 by a membrane-bound prenyltransferase yields demethylsuberosin, which undergoes oxidative cyclization to form psoralen derivatives. Subsequent hydroxylation at C-5 by cytochrome P450 enzymes produces this compound.

Heterologous Microbial Synthesis

Engineered Escherichia coli and Saccharomyces cerevisiae strains have been utilized for de novo this compound production:

  • Umbelliferone Production :
    • The tyrosine ammonia-lyase (TAL) pathway converts L-tyrosine to p-coumaric acid, which is then hydroxylated to umbelliferone.
  • Prenylation and Cyclization :
    • A prenyltransferase from Apium graveolens introduces a geranyl group to umbelliferone, forming demethylsuberosin.
    • Cytochrome P450 enzymes (CYP71AJ4) catalyze the formation of the furan ring.

This approach achieves titers of 120 mg/L in bioreactors, though industrial scaling remains challenging due to enzyme instability.

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Chemical Synthesis : High yields (99%) but requires expensive reagents (BBr₃, ~$450/mol).
  • Natural Extraction : Lower yields (1–5% from biomass) but sustainable for nutraceutical applications.
  • Biosynthesis : Moderate yields (120 mg/L) with potential for optimization via enzyme engineering.

Industrial Applicability

Pharmaceutical industries prefer chemical synthesis for batch consistency, while nutraceutical sectors favor supercritical CO₂ extraction for "natural" labeling. Biosynthetic methods are nascent but align with green chemistry trends.

Applications and Implications

Depigmentation Therapies

This compound inhibits tyrosinase activity (IC₅₀ = 3.2 μM) and downregulates microphthalmia-associated transcription factor (MITF), making it a candidate for vitiligo and hyperpigmentation treatments.

Drug Interaction Modulation

As a mechanism-based CYP3A4 inhibitor, this compound potentiates the bioavailability of coadministered drugs like statins and antihypertensives.

Chemical Reactions Analysis

Types of Reactions

Bergaptol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Properties of Bergaptol

  • Anti-inflammatory Effects
    • This compound has demonstrated the ability to inhibit inflammatory responses in various models. It reduces levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways .
  • Antioxidant Activity
    • The compound exhibits antioxidant properties by reducing reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This compound's antioxidant mechanisms include hydrogen atom transfer and single electron transfer processes .
  • Anti-cancer Properties
    • In vitro studies have shown that this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2. It also affects cell cycle regulation by stabilizing cyclin-dependent kinase inhibitors . Notably, this compound has been effective against breast cancer cells, promoting G1 phase arrest and apoptosis .
  • Anti-osteoporotic Effects
    • Research indicates that this compound promotes osteoblastic differentiation via the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway, suggesting its potential use in treating osteoporosis .
  • Antimicrobial Activity
    • This compound has shown promising results in inhibiting quorum sensing in bacteria, making it a candidate for developing new antimicrobial agents against infections caused by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
  • Anti-lipidemic Effects
    • The compound influences lipid metabolism by modulating cholesterol levels and inhibiting foam cell formation, which is crucial in preventing atherosclerosis .

Neuroprotective Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation in mice. Results indicated that this compound significantly improved cognitive function and reduced neurological damage by decreasing inflammatory cytokines and enhancing synaptic protein expression in the hippocampus .

Cancer Cell Studies

In MCF-7 breast cancer cells, this compound was found to induce apoptosis through mitochondrial pathways. The study highlighted a dose-dependent relationship between this compound treatment and the expression levels of apoptotic markers .

Data Tables

Property Mechanism Effect
Anti-inflammatoryInhibits TNF-α, IL-6, IL-1βReduces inflammation
AntioxidantReduces ROSProtects against oxidative stress
Anti-cancerInduces apoptosis via Bax/Bcl-2 modulationReduces cancer cell viability
Anti-osteoporoticPromotes osteoblastic differentiationEnhances bone formation
AntimicrobialInhibits quorum sensingPotential for new antibiotics
Anti-lipidemicModulates lipid metabolismLowers cholesterol levels

Conclusion and Future Perspectives

This compound presents a multifaceted profile with significant therapeutic potential across various medical fields including neuroprotection, oncology, and infectious disease management. Despite promising results from in vitro studies, further in vivo research is essential to establish effective dosages and safety profiles for clinical applications. The limited understanding of its toxicity also necessitates thorough investigation to ensure safe utilization in therapeutic contexts.

Mechanism of Action

Bergaptol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Bergaptol belongs to the psoralen family of furanocoumarins, which includes structurally related compounds such as psoralen, bergapten, xanthotoxol, and bergamottin (Table 1).

Compound Substituents Key Structural Features
This compound 5-hydroxy group Hydroxylation at C5; precursor to bergapten
Bergapten 5-methoxy group Methylated derivative of this compound
Xanthotoxol 8-hydroxy group Hydroxylation at C8; substrate for xanthotoxol OMT
Psoralen No hydroxyl/methoxy groups Parent compound; lacks substitutions at C5 or C8
Bergamottin Geranyl group attached to bergapten Geranylated derivative of bergapten
  • Bergapten : Synthesized from this compound via methylation at the 5-hydroxy group by this compound O-methyltransferase .
  • Xanthotoxol : Distinguished by hydroxylation at the 8-position, making it a substrate for xanthotoxol-specific O-methyltransferases .
  • Bergamottin : A geranylated derivative of bergapten, synthesized via attachment of geranyl pyrophosphate .

Pharmacological Activities

Anticancer Effects

This compound demonstrates broad-spectrum anticancer activity by inducing apoptosis and cell cycle arrest (Table 2).

Compound Mechanism IC50 (Cancer Cells)
This compound - Upregulates Bax, downregulates Bcl-2
- Inhibits Skp2-SCF E3 ligase
10–60 µM (U87, A549, HeLa, Hep G2)
Bergapten Induces tumor cell death via phototoxic reactions Not quantified
Bergamottin Inhibits breast cancer growth via cell signal disruption Lower nM range (cell-specific)
  • This compound : Induces mitochondrial apoptosis in MCF-7 breast cancer cells and stabilizes p27 to trigger G1/S arrest .
  • Bergapten : Requires UV activation for DNA crosslinking, limiting its therapeutic use due to phototoxicity .

Anti-Inflammatory and Antioxidant Activity

  • This compound : Suppresses LPS-induced inflammation by inhibiting JAK2/STAT3/p65 pathways and scavenging free radicals via HAT/SPLET mechanisms .
  • Xanthotoxol : Exhibits weaker antioxidant capacity compared to this compound .

Enzyme Inhibition and Drug Interactions

This compound modulates cytochrome P450 (CYP) enzymes, influencing drug metabolism (Table 3).

Compound CYP Inhibition (IC50) Clinical Implications
This compound CYP2C9: 9.92–50 µM
CYP3A4: 24.92–77.50 µM
- Risk of drug-drug interactions
- Lowers chemoresistance via P-gp inhibition
Bergapten CYP3A4 inhibition (potency > this compound) Potentiates phototoxicity and drug toxicity
Bergamottin Strong CYP3A4 inhibition Major contributor to grapefruit-drug interactions

Metabolic Pathways and Bioavailability

  • Biosynthesis : this compound is derived from psoralen via hydroxylation and serves as an intermediate in bergapten and bergamottin synthesis .
  • Absorption : Exhibits bidirectional permeability (Papp >10×10⁻⁶ cm/s) in Caco-2 models, with a plasma half-life of 7.10±1.83 h in rats .
  • Excretion : Urinary excretion includes free this compound (0.36 mg) and conjugates (13.23 mg) within 6 hours post-consumption .

Toxicity Profiles

  • This compound : Lacks phototoxicity and photomutagenicity, unlike psoralen and bergapten .
  • Bergapten/Bergamottin : Associated with photosensitivity and CYP-mediated drug interactions .

Biological Activity

Bergaptol, also known as 5-hydroxypsoralen or 5-hydroxyfuranocoumarin, is a naturally occurring furanocoumarin predominantly found in citrus fruits. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant case studies and research findings.

Pharmacological Properties

This compound exhibits a range of pharmacological activities, including:

  • Antioxidant Activity : this compound has demonstrated significant antioxidant properties, inhibiting various types of free radicals and reducing low-density lipoprotein (LDL) oxidation. This activity is crucial in mitigating the risk of atherosclerosis and other oxidative stress-related diseases .
  • Anti-Inflammatory Effects : Studies indicate that this compound can reduce inflammation markers, which may contribute to its protective effects against chronic inflammatory conditions .
  • Anti-Cancer Properties : this compound has been shown to inhibit the proliferation of cancer cells by affecting various signaling pathways and inducing apoptosis. Its ability to suppress drug efflux transporters like P-glycoprotein may help overcome chemoresistance in cancer therapy .
  • Anti-Microbial Activity : The compound exhibits antimicrobial effects against various pathogens, suggesting its potential use in treating infections .
  • Impact on Cytochrome P450 Enzymes : this compound inhibits cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which play significant roles in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .

The biological activities of this compound are mediated through several mechanisms:

  • Antioxidant Mechanism : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby increasing the overall antioxidant capacity in biological systems .
  • Enzyme Inhibition : The compound binds competitively to CYP enzymes, affecting the metabolism of various drugs. It has been observed that this compound's inhibition varies with concentration and biological factors .
  • Metabolism and Excretion : Pharmacokinetic studies reveal that this compound is well absorbed but slowly cleared from plasma, with a half-life longer than many other coumarins. It is primarily excreted in both free and conjugated forms .

Case Study 1: Antioxidant Effects in Mice

In a controlled study involving mice, this compound-rich lemon essential oil was administered. The results indicated a significant increase in serum total antioxidant capacity and enhanced activities of antioxidant enzymes following treatment. This suggests potential applications for this compound in oxidative stress-related diseases .

Case Study 2: Drug Interaction Studies

Clinical studies involving healthy volunteers consuming grapefruit juice (rich in this compound) showed that metabolites were detectable in urine within hours. The study highlighted the importance of considering this compound's effects on drug metabolism when used alongside medications metabolized by CYP3A4 .

Summary of Research Findings

Property Description Source
Antioxidant ActivityInhibits free radicals; reduces LDL oxidation
Anti-inflammatoryReduces inflammation markers
Anti-cancerInduces apoptosis; inhibits cancer cell proliferation
Anti-microbialEffective against various pathogens
CYP InhibitionInhibits CYP2C9 and CYP3A4, affecting drug metabolism

Q & A

Q. What experimental methodologies are recommended for assessing Bergaptol's cytotoxicity in cancer cell lines?

Answer:
this compound's cytotoxicity is typically evaluated using in vitro assays such as:

  • MTT assay : To determine IC50 values (e.g., 52.2 µM in MCF-7 breast cancer cells) .
  • Annexin V-FITC/PI dual staining : For quantifying apoptosis rates (e.g., 87.2% apoptosis at 125 µM in MCF-7 cells) .
  • DAPI staining and fluorescence microscopy : To observe nuclear condensation and DNA fragmentation .
  • Flow cytometry : For cell cycle analysis (e.g., S-phase arrest at 65.1% with 120 µM this compound) .

Key considerations : Use positive controls (e.g., Taxol at 3.0 µM) and validate results across multiple replicates (n=3) with statistical analysis (two-way ANOVA, p<0.05) .

Q. How does this compound induce apoptosis via mitochondrial pathways?

Answer:
Mechanistic studies reveal:

  • Cytochrome c release : Western blot analysis shows increased cytoplasmic cytochrome c, triggering caspase-9 activation .
  • Bax/Bcl-2 imbalance : this compound upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, promoting mitochondrial membrane permeabilization .
  • Caspase activation : Cleaved caspase-3 and caspase-9 levels rise dose-dependently (e.g., 120 µM in MCF-7 cells) .

Experimental validation : Use mitochondrial isolation protocols and caspase activity assays to confirm these pathways .

Q. What are the conflicting findings in this compound's neuroprotective effects, and how can they be resolved?

Answer:

  • Contradiction : this compound improves LPS-induced cognitive impairment in mice at 20–40 mg/kg (Morris water maze test) but shows no effect at 10 mg/kg .
  • Resolution : Dose-response studies (10–40 mg/kg) and hippocampal neuron analysis (HE/Nissl staining) confirm efficacy thresholds. Statistical power analysis (GraphPad Prism, one-way ANOVA) ensures reproducibility .

Recommendation : Include behavioral (swimming speed controls) and histological endpoints to rule off-target effects .

Q. How to design experiments evaluating this compound's CYP3A4 inhibition and its pharmacokinetic implications?

Answer:

  • In vitro assays : Measure IC50 using recombinant CYP3A4 enzymes (e.g., IC50 = 24.92 µM) .
  • Mechanism-based inactivation : Pre-incubate this compound with NADPH to assess time-dependent inhibition .
  • Drug-drug interaction (DDI) risk : Combine with probe substrates (e.g., midazolam) in hepatocyte models .

Data interpretation : Use Michaelis-Menten kinetics and [I]/Ki ratios to predict clinical relevance .

Q. What analytical techniques are optimal for quantifying this compound's antioxidant activity?

Answer:

  • DPPH/ABTS radical scavenging : Cell-free assays (EC50 = 26.66 µg/ml and 13.55 µg/ml, respectively) .
  • HPLC-UV/LC-MS : For quantifying this compound in plant extracts or biological matrices .
  • Electrochemical sensors : Modified electrodes (e.g., glutathione-hyaluronic acid) enhance detection sensitivity .

Standardization : Include Trolox equivalents and validate with triplicate measurements .

Q. How to address discrepancies in this compound's cytotoxicity across cancer cell types?

Answer:

  • Variability : IC50 values range from 52.2 µM (MCF-7) to 68.42 µM (HepG2) .
  • Factors influencing potency :
    • Cell line-specific CYP expression (e.g., CYP2C9 inactivation ).
    • Metabolic stability in hepatic vs. non-hepatic cells .
  • Mitigation : Use isogenic cell pairs and metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate mechanisms .

Q. What in vivo models are suitable for studying this compound's anti-inflammatory effects?

Answer:

  • LPS-induced neuroinflammation : Mice treated with 20–40 mg/kg this compound show reduced hippocampal neuronal damage (HE staining) and improved cognitive function .
  • JAK2/STAT3/NF-κB signaling : Western blot analysis of phospho-proteins (e.g., p-JAK2, p-STAT3) in brain homogenates .
  • Dosage optimization : Pharmacokinetic studies to correlate plasma levels with target engagement .

Q. How to ensure reproducibility in this compound's cell cycle arrest studies?

Answer:

  • Synchronized cell populations : Serum starvation or thymidine block to minimize phase variability .
  • Flow cytometry gating : Exclude debris and aggregates using PI/RNase staining .
  • Replicate consistency : Report % cell cycle distribution (mean ± SD, n=3) and p-values for S-phase arrest .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • PPE : EN 166-compliant goggles, NIOSH respirators, and flame-retardant lab coats .
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4; GHS07) .
  • Waste disposal : Incinerate via authorized facilities (UN GHS Rev. 8 guidelines) .

Q. How to validate this compound's purity and stability in experimental preparations?

Answer:

  • Melting point analysis : Confirm purity (287–290°C) .
  • HPLC-DAD : Monitor degradation under storage conditions (e.g., -20°C in DMSO) .
  • Mass spectrometry : Verify molecular integrity (exact mass = 202.0219 Da) .

Properties

IUPAC Name

4-hydroxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJHDGJRTUSBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197564
Record name Bergaptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bergaptol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-60-2
Record name Bergaptol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bergaptol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergaptol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bergaptol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 486-60-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERGAPTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bergaptol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of iodine (1.0 g, 4 mmol) and magnesium (0.2 g, 8 mmol) was stirred in anhydrous ether (30 ml) under reflux until colourless to prepare magnesium iodide. Bergapten (1.0 g, 4.5 mmol) was suspended in anhydrous ether and added to the solution. After heating the mixture to reflux for 45 min, the solvent was removed under reduced pressure. The residue was dried at 120° C. for 30 min, kept at 160-165° C. for 90 min, and decomposed with 25% sulfuric acid. The crude product was filtered, washed with a solution of thiosulfate, dried, and used for the synthesis of the 5-phenylalkoxy- and 5-cyclohexylalkoxypsoralens without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.